1,3-Didecyl-2-methylimidazolium chloride (CAS: 70862-65-6) is a symmetric, double-chained surface-active ionic liquid (SAIL) distinguished by its C2-methylated imidazolium core and dual C10 hydrophobic tails. Unlike traditional single-chain ionic liquids or simple quaternary ammonium surfactants, this compound exhibits complex, concentration-dependent phase behavior, transitioning from spherical micelles to cylindrical micelles and ultimately to lamellar bilayers[1]. The presence of the C2-methyl group chemically blocks the most acidic proton on the imidazolium ring, conferring exceptional stability against deprotonation and carbene formation in alkaline environments [2]. Commercially, it is procured as a highly tunable reaction medium, a robust pore-directing agent for mesoporous materials, and a specialized phase-transfer catalyst where both high interfacial activity and base resistance are strictly required.
Substituting 1,3-didecyl-2-methylimidazolium chloride with unmethylated analogs (e.g., 1,3-didecylimidazolium chloride) or asymmetric single-chain variants (e.g., 1-decyl-3-methylimidazolium chloride) fundamentally compromises chemical stability and self-assembly behavior. Unmethylated imidazolium salts possess a highly acidic C2 proton that readily deprotonates in basic media to form abnormal carbenes or ylides, leading to rapid degradation during alkaline extractions or base-catalyzed reactions [2]. Furthermore, replacing the symmetric didecyl structure with a single decyl chain drastically increases the critical micelle concentration (CMC) by over two orders of magnitude and eliminates the multi-stage sphere-to-cylinder-to-bilayer transitions [1], [3]. For procurement teams sourcing templates for mesoporous hectorites or tunable micellar reaction media, these generic substitutes fail to provide the necessary nanostructural control and chemical inertness, resulting in collapsed pore architectures and degraded yields.
The C2 position of the imidazolium ring is notoriously susceptible to deprotonation. In standard 1,3-dialkylimidazolium salts, exposure to basic conditions triggers C2-H bond activation, forming carbenes that lead to irreversible degradation. The deliberate C2-methylation in 1,3-didecyl-2-methylimidazolium chloride completely blocks this pathway [1]. Comparative stability studies of C2-methylated versus unmethylated imidazoliums demonstrate that the methylated variants remain intact under alkaline conditions (e.g., high pH aqueous solutions or basic organic mixtures) where the unmethylated analogs decompose. This chemical blocking ensures the structural integrity of the ionic liquid during base-catalyzed biphasic reactions and high-pH extractions.
| Evidence Dimension | Resistance to C2 deprotonation / carbene formation |
| Target Compound Data | Stable in basic media (C2 position blocked by methyl group) |
| Comparator Or Baseline | 1,3-Didecylimidazolium chloride (degrades via C2-H activation) |
| Quantified Difference | Complete inhibition of C2-carbene degradation pathways |
| Conditions | Alkaline/basic environments |
Crucial for procurement in processes involving basic pH, such as alkaline extractions or base-catalyzed phase-transfer catalysis, where standard ILs degrade.
The symmetric double-chain architecture of 1,3-didecyl-2-methylimidazolium chloride drives exceptionally high interfacial activity compared to single-chain analogs. Conductivity and fluorescence measurements reveal a primary critical micelle concentration (CMC1) of 0.4–0.5 mM for spherical micelles, which is over 100 times lower than the ~60 mM CMC typical for 1-decyl-3-methylimidazolium chloride ([C10mim]Cl) [1],[2]. Furthermore, this compound exhibits a secondary transition (CMC2) at 20–30 mM, where micelles elongate into cylinders, and at concentrations >0.2 M, it forms lamellar bilayers[1]. This multi-stage aggregation provides highly tunable hydrophobic microenvironments that single-chain ionic liquids cannot replicate.
| Evidence Dimension | Primary Critical Micelle Concentration (CMC1) |
| Target Compound Data | 0.4–0.5 mM (spherical micelle formation) |
| Comparator Or Baseline | 1-Decyl-3-methylimidazolium chloride (~60 mM) |
| Quantified Difference | >100-fold reduction in CMC |
| Conditions | Aqueous solution, room temperature conductivity and fluorescence assays |
Allows formulators to achieve micellization at drastically lower concentrations, reducing material costs and enabling precise control over nanostructure.
The unique sphere-to-cylinder transition of 1,3-didecyl-2-methylimidazolium chloride directly impacts its utility as a 'smart' reaction medium. Kinetic studies on the solvolysis of 4-methoxybenzenesulfonyl chloride (MBSC) in aqueous solutions of this ionic liquid demonstrate that the reaction rate is highly sensitive to the micellar shape [1]. As the concentration surpasses CMC2 (20–30 mM) and micelles transition from spherical to cylindrical, the polarity of the micellar core decreases. This structural shift causes a measurable decrease in the solvolysis rate constant, proving that the reaction kinetics can be actively tuned simply by adjusting the surfactant concentration across its phase boundaries.
| Evidence Dimension | Solvolysis rate modulation |
| Target Compound Data | Rate constant decreases upon transition from spherical to cylindrical micelles |
| Comparator Or Baseline | Standard static surfactants (constant micellar polarity) |
| Quantified Difference | Concentration-dependent kinetic tuning via structural transition |
| Conditions | Solvolysis of 4-methoxybenzenesulfonyl chloride in aqueous [C10C10mim]Cl |
Validates the compound as an advanced, tunable solvent system for fine chemical synthesis where controlling reaction rates via media polarity is required.
1,3-Didecyl-2-methylimidazolium chloride is highly effective as an organic template and pore-directing agent in the hydrothermal synthesis of mesoporous synthetic hectorites (MSH) [1]. Its specific molecular symmetry and double-decyl chain volume template distinct mesoporous architectures that are critical for downstream applications. When used to synthesize MSH for the adsorption of the antimalarial drug quinine, the resulting nanocomposites exhibit precisely controlled pore sizes that dictate the in vitro drug release profile. The robust templating ability of this specific ionic liquid ensures reproducible surface area and pore volume, which are essential metrics for manufacturing advanced drug delivery vehicles.
| Evidence Dimension | Mesopore formation and drug release control |
| Target Compound Data | Successfully templates MSH for controlled quinine release |
| Comparator Or Baseline | Untemplated hectorites or short-chain IL templates |
| Quantified Difference | Enables controlled dissolution-diffusion kinetics |
| Conditions | Hydrothermal crystallization of hectorite gels followed by quinine adsorption |
Justifies procurement for materials science applications where precise pore templating is required for high-value catalyst supports or pharmaceutical nanocomposites.
Directly leveraging its multi-stage aggregation (CMC1 and CMC2), this compound is ideal for biphasic organic synthesis and solvolysis reactions where the reaction kinetics must be modulated by altering the micellar shape and polarity [1].
Due to the C2-methylation blocking carbene formation, it is the preferred phase-transfer catalyst or surfactant in high-pH environments where standard unmethylated imidazolium salts would rapidly undergo irreversible degradation [2].
Utilized as a pore-directing agent in the hydrothermal synthesis of synthetic hectorites and silicas, providing reproducible pore architectures for drug delivery systems, catalyst supports, and specialized adsorbents [3].
Employed in the formulation of complex emulsions and dispersions where its ability to form stable lamellar bilayers at high concentrations (>0.2 M) provides structural integrity superior to single-chain surfactants [1].
Corrosive;Irritant;Environmental Hazard